N-Propylcyclopropanecarboxamide is a chemical compound that belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a cyclopropane ring, which is a three-membered carbon ring, making it structurally interesting and potentially reactive. The compound is primarily investigated for its applications in organic synthesis and medicinal chemistry.
N-Propylcyclopropanecarboxamide can be classified under several categories:
The compound can be sourced from various chemical suppliers and databases, which provide information on its structure, synthesis, and applications.
The synthesis of N-Propylcyclopropanecarboxamide typically involves several key steps:
N-Propylcyclopropanecarboxamide can participate in various chemical reactions:
The mechanism of action for N-Propylcyclopropanecarboxamide involves its interaction with biological systems, particularly in pharmacology:
The exact mechanism requires further investigation through experimental studies to elucidate its biological effects.
N-Propylcyclopropanecarboxamide has several applications in scientific research:
Cyclopropane, the smallest hydrocarbon ring system, impresses unique physicochemical and pharmacological properties to bioactive molecules. Its high ring strain (~27 kcal/mol) and characteristic C–C bond angles (60° vs. typical 109.5°) create electronic perturbations that enhance binding affinity to biological targets through:
Carboxamide functional groups (–C(=O)NR₂) serve as critical pharmacophores due to their:
n-Propylcyclopropanecarboxamide (C₇H₁₃NO, MW 127.18 g/mol) exemplifies strategic molecular hybridization:
| Property | Value | Unit | Source/Method |
|---|---|---|---|
| Molecular Formula | C₇H₁₃NO | — | [2] |
| Molecular Weight | 127.18 | g/mol | [2] [4] |
| Boiling Point | 269.3 | °C (760 mmHg) | [2] |
| Density | 1.006 | g/cm³ | [2] |
| logP (log octanol/water) | 0.923 | — | Crippen Calculated [1] |
| Water Solubility (logWS) | -1.37 | — | Crippen Calculated [1] |
| IUPAC Name | N-propylcyclopropanecarboxamide | — | [4] |
| InChIKey | ATADNMCXCXUSOW-UHFFFAOYSA-N | — | [2] [4] |
| Property | Value | Unit | Method |
|---|---|---|---|
| ΔfG° | 29.28 | kJ/mol | Joback Calculated [1] |
| ΔfH°gas | -174.12 | kJ/mol | Joback Calculated [1] |
| ΔfusH° | 18.72 | kJ/mol | Joback Calculated [1] |
| ΔvapH° | 44.27 | kJ/mol | Joback Calculated [1] |
| Tboil | 470.34 | K | Joback Calculated [1] |
| Tfus | 289.18 | K | Joback Calculated [1] |
The compound’s 3D structure (InChI: InChI=1S/C7H13NO/c1-2-5-8-7(9)6-3-4-6/h6H,2-5H2,1H3,(H,8,9)) reveals a planar amide group perpendicular to the cyclopropane ring, creating a T-shaped topology ideal for engaging protein binding pockets [4]. Its gas-phase heat capacity ranges from 244.33 J/mol·K at 470.34 K to 311.95 J/mol·K at 664.97 K, indicating significant conformational flexibility at physiological temperatures [1].
| Compound Name | Chemical Features | Therapeutic Area | Source |
|---|---|---|---|
| N-Propylcyclopropanecarboxamide | Monosubstituted primary amide | Research compound | [2] [4] |
| (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide | Chiral D-A cyclopropane | Levomilnacipran intermediate (antidepressant) | [10] |
| Cyclopropanecarboxamide derivatives (WO2016177845A1) | Variable N-alkyl/aryl substituents | Leukotriene inhibitors (anti-inflammatory) | [5] |
This compound’s structural simplicity, synthetic tractability, and favorable physicochemical profile position it as a promising scaffold for developing new cyclopropane-based therapeutics targeting inflammation, CNS disorders, or infectious diseases [5] [6] [8]. Future research should explore structure-activity relationships (SAR) through systematic N-alkyl chain modifications and stereoselective cyclopropane functionalization.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5